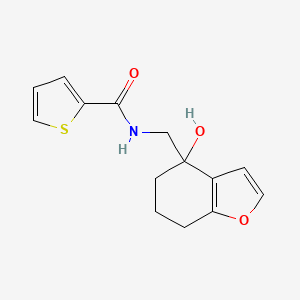
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. PBT2 has been shown to have a unique mechanism of action that involves binding to metal ions in the brain and reducing their toxic effects, which has led to interest in its potential as a new treatment option for these diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzofuran derivatives, such as the compound , have been studied for their potential anticancer properties. The structural complexity and biological relevance of benzofuran make it a valuable scaffold in medicinal chemistry. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which share a similar benzofuran core, have shown promising results against human ovarian cancer cell lines .
Antimicrobial Properties
The antimicrobial potential of benzofuran compounds is well-documented. These compounds have been evaluated for their effectiveness against various microbial strains, offering a pathway for the development of new antimicrobial agents. The compound’s structure could be optimized to enhance its activity against specific pathogens .
Anti-Inflammatory Applications
Benzofuran derivatives are also recognized for their anti-inflammatory effects. The compound’s ability to modulate inflammatory pathways could be harnessed in the treatment of chronic inflammatory diseases. Research into similar compounds has revealed significant anti-inflammatory activity, which could be applicable to the compound .
Antioxidative Effects
The antioxidative capacity of benzofuran derivatives makes them candidates for combating oxidative stress-related conditions. By scavenging free radicals, these compounds can potentially prevent or ameliorate diseases caused by oxidative damage .
Antiviral Uses
Benzofuran derivatives have been explored for their antiviral activities. For example, certain benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease. This suggests that the compound may also possess antiviral capabilities that could be further investigated .
Neuroprotective Potential
Given the broad pharmacological activities of benzofuran derivatives, there is a possibility that the compound could exhibit neuroprotective properties. This application could be particularly relevant in the context of neurodegenerative diseases, where the prevention of neuronal damage is crucial .
Organic Semiconductor Applications
Thiophene derivatives, which form part of the compound’s structure, are essential in the field of organic semiconductors. They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s thiophene moiety could contribute to advancements in electronic materials .
Drug Development and Synthesis
The compound’s benzofuran and thiophene components are key structural units in various biologically active medicines and synthetic chemical raw materials. Its complex structure could serve as a lead compound in drug discovery, providing a template for the synthesis of new drugs with enhanced efficacy and reduced side effects .
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(12-4-2-8-19-12)15-9-14(17)6-1-3-11-10(14)5-7-18-11/h2,4-5,7-8,17H,1,3,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPEZXGOXJLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

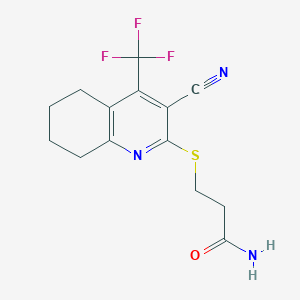
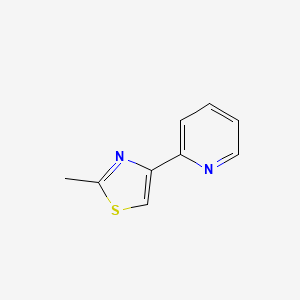

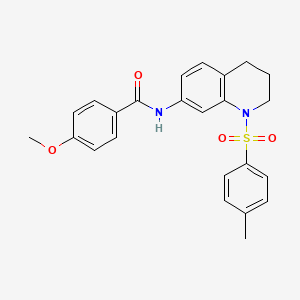
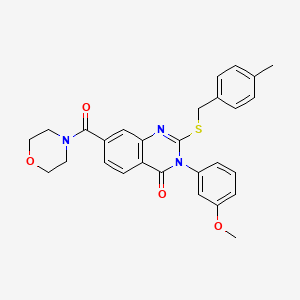
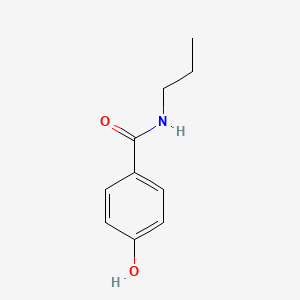

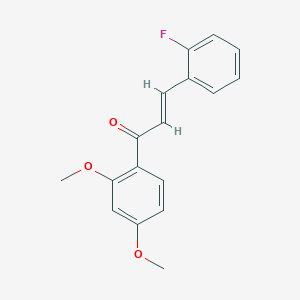
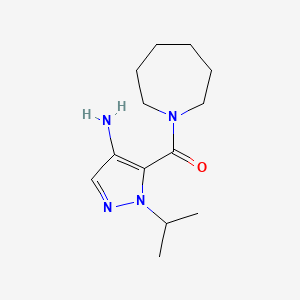
![2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2561155.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2561158.png)

![1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2561163.png)